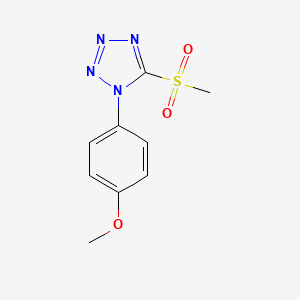
1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole is an organic compound characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, sodium hydride; in solvents such as methanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenyl methyl sulfone
- Methyl phenyl sulfide
- Methyl p-tolyl sulfoxide
- 4-Bromothioanisole
- 4-Chlorophenyl methyl sulfide
Comparison: 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of both a methoxyphenyl group and a methylsulfonyl group attached to a tetrazole ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the tetrazole ring provides additional sites for chemical modification and potential biological activity .
Propriétés
Formule moléculaire |
C9H10N4O3S |
|---|---|
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C9H10N4O3S/c1-16-8-5-3-7(4-6-8)13-9(10-11-12-13)17(2,14)15/h3-6H,1-2H3 |
Clé InChI |
STNGNIOAKISGFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















